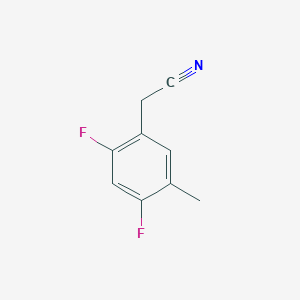

2,4-Difluoro-5-methylphenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluoro-5-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-6-4-7(2-3-12)9(11)5-8(6)10/h4-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRYGJNKJYEWFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of 2,4-Difluoro-5-methylphenylacetonitrile in organic solvents

Solubility of 2,4-Difluoro-5-methylphenylacetonitrile in Organic Solvents: A Technical Guide

Executive Summary

Compound: this compound CAS Registry Number: 1242314-98-2 Molecular Formula: C₉H₇F₂N Molecular Weight: 167.16 g/mol [1][2]

This guide provides a technical framework for assessing the solubility profile of this compound, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the proprietary nature of this specific intermediate, public solubility datasets are sparse.[2] Therefore, this document functions as both a predictive analysis based on structural activity relationships (SAR) and a protocol manual for experimentally determining its thermodynamic solubility parameters.

Structural Analysis & Solubility Prediction

Molecular Architecture

The solubility behavior of this compound is governed by the interplay between its lipophilic aromatic core and its polar nitrile tail.[2]

-

Fluorine Substituents (C-2, C-4): The high electronegativity of fluorine atoms induces a strong dipole moment on the phenyl ring but simultaneously increases lipophilicity (logP) due to the low polarizability of the C-F bond.[2] This enhances solubility in halogenated solvents and esters.[2]

-

Methyl Group (C-5): Adds steric bulk and hydrophobicity, slightly reducing solubility in highly polar protic solvents like water or pure methanol.[2]

-

Acetonitrile Moiety (-CH₂CN): A polar, non-protic group that facilitates dipole-dipole interactions.[2] This makes the molecule highly compatible with polar aprotic solvents (e.g., Acetonitrile, DMF).

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and functional group contribution methods, the following solubility trends are projected:

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Polar Aprotic | Acetonitrile, DMF, DMSO | High (>100 mg/mL) | Dipole-dipole matching; "Like dissolves like".[2] |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Dipole-dipole and weak Van der Waals forces.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Dispersion forces and halogen-halogen interactions.[2] |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Soluble at elevated temperatures; potential for recrystallization upon cooling.[2] |

| Hydrocarbons | Hexane, Heptane, Toluene | Low to Moderate | Toluene (moderate due to |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; lack of H-bond donors.[2] |

Experimental Protocol: Solubility Determination

To generate high-fidelity data for process scale-up, the Dynamic Laser Monitoring Method or the Static Gravimetric Method is recommended.[2] Below is the standard operating procedure (SOP) for the Static Gravimetric Method, which is robust and requires no specialized optical equipment.

Workflow Diagram

Caption: Figure 1. Step-by-step workflow for the thermodynamic determination of solid-liquid solubility.

Step-by-Step Methodology

-

Preparation: Add excess solid this compound to 10 mL of the selected solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension magnetically at a constant temperature (controlled by a water bath, e.g., ±0.05 K) for 24–48 hours.

-

Validation: Ensure a solid phase remains present throughout the experiment.[2]

-

-

Sampling: Stop stirring and allow phases to separate for 1 hour. Withdraw the supernatant using a pre-heated syringe.[2]

-

Filtration: Filter through a 0.45 µm PTFE membrane (compatible with organic solvents) into a pre-weighed vial.

-

Quantification (Gravimetric):

Thermodynamic Modeling

For process engineering (e.g., cooling crystallization design), experimental data should be correlated using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Allows interpolation of solubility at any temperature within the measured range.[2]

Van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.[2]

- : Enthalpy of dissolution (typically positive/endothermic for this class of compounds).[2]

- : Entropy of dissolution.[2]

-

R: Universal gas constant (8.314 J/mol[2]·K).

Process Applications

Recrystallization Strategy

Based on the predicted solubility differential:

-

Solvent System: Ethanol/Water or IPA/Water.[2]

-

Mechanism: The compound is likely soluble in hot ethanol but insoluble in water.[2]

-

Protocol: Dissolve in minimum hot ethanol (50-60°C). Slowly add water (antisolvent) until turbidity persists.[2] Cool slowly to 0-5°C to induce crystallization.[2]

Reaction Solvent Selection

For nucleophilic substitution reactions (e.g., introducing the nitrile group):

-

Recommended: Acetonitrile or DMF.[2]

-

Reasoning: High solubility ensures homogenous kinetics; polar aprotic nature enhances the nucleophilicity of the cyanide anion (if generating the nitrile in situ).[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69565, 2,4-Difluorophenylacetonitrile.[2] Retrieved from [Link]

-

Sha, F., et al. (2018). Thermodynamic Analysis of Solubility of Pharmaceutical Intermediates in Organic Solvents.[2] Journal of Chemical & Engineering Data.[2] (Generalized methodology reference).

-

ChemBK (2025). this compound (CAS 1242314-98-2) Product Entry.[2] Retrieved from [Link][2]

Sources

Safety Data Sheet (SDS) for 2,4-Difluoro-5-methylphenylacetonitrile

Technical Whitepaper: Safety & Handling Protocols for 2,4-Difluoro-5-methylphenylacetonitrile

Part 1: Executive Summary & Core Directive

The Objective: This guide supersedes standard generic Safety Data Sheets (SDS) by providing a mechanism-based operational framework for This compound . This compound is a specialized fluorinated intermediate used frequently in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antiviral agents where metabolic stability is required.

The Hazard Paradigm: Researchers must treat this compound not merely as an "irritant" but as a latent source of cyanide . Like many benzyl nitriles, its metabolism or thermal decomposition can release hydrogen cyanide (HCN) and hydrogen fluoride (HF). Safety protocols must therefore bridge standard organic handling with cyanide-specific medical readiness.

Part 2: Physicochemical & Toxicological Profile

Chemical Identity & Properties

| Property | Specification | Operational Implication |

| CAS Number | 1242314-98-2 | Unique identifier for inventory/regulatory tracking. |

| Physical State | Liquid or Low-Melting Solid | High surface area potential during spills; vapor generation possible upon heating. |

| Boiling Point | ~100–110°C (at reduced pressure)* | Predicted based on 2,4-difluoro analog. Volatile under high-vac or reflux conditions. |

| Solubility | Organic Solvents (DCM, EtOAc) | Highly lipophilic; readily penetrates skin barriers. |

| Reactivity | Nitrile Hydrolysis / Oxidation | Incompatible with strong acids (HCN release) and strong oxidizers. |

Toxicology & Mechanism of Action

Primary Hazard: Acute Toxicity (Oral/Dermal/Inhalation)

-

GHS Classification: Danger .[1][2][3] Toxic if swallowed (H301), Causes skin irritation (H315), Causes serious eye irritation (H319).[1]

-

Mechanism: Upon ingestion or absorption, the nitrile moiety (-CN) can be metabolized by cytochrome P450 enzymes (specifically CYP2E1) in the liver, liberating free cyanide ions (

). -

Cellular Impact: Cyanide binds with high affinity to ferric iron (

) in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain. This halts oxidative phosphorylation, forcing cells into anaerobic metabolism and leading to histotoxic hypoxia.

Secondary Hazard: Fluorine Content

-

Combustion: In the event of a fire, the 2,4-difluoro substitution pattern will facilitate the release of Hydrogen Fluoride (HF) gas, a corrosive agent that causes deep, penetrating tissue burns and systemic calcium depletion.

Part 3: Operational Handling Protocol

Engineering Controls & Containment

-

Mandatory Ventilation: All open handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

-

Inert Atmosphere: While not strictly pyrophoric, the compound should be stored under nitrogen or argon to prevent slow hydrolysis of the nitrile group by atmospheric moisture.

Personal Protective Equipment (PPE) Selection Logic

Standard nitrile exam gloves are insufficient for prolonged contact with aromatic nitriles due to rapid permeation.

-

Splash Protection: Double-gloving with Nitrile (minimum 5 mil) is acceptable for incidental tasks (weighing <100mg).

-

Process Protection: For synthesis or handling >1g, use Silver Shield® (EVOH) or Butyl Rubber gloves. These materials provide >4-hour breakthrough times for aromatic solvents and nitriles.

Workflow Visualization

Caption: Operational workflow emphasizing risk-based PPE selection and segregation from acidic waste streams.

Part 4: Emergency Response Architecture

Medical Response (Cyanide Specific)

Because of the potential for metabolic release of cyanide, a standard First Aid kit is insufficient.

-

Immediate Action: Move victim to fresh air.

-

Oxygen: Administer 100% oxygen (if trained).

-

Antidote: Medical personnel should be alerted to the potential need for a Cyanide Antidote Kit (e.g., Hydroxocobalamin). Note: Amyl nitrite pearls are an older standard; Hydroxocobalamin is preferred for its safety profile.

Fire Fighting Measures

-

Media: Dry chemical,

, or alcohol-resistant foam.[2][4] Do not use water jets , which may spread the lipophilic chemical. -

Hazardous Decomposition: Firefighters must wear full SCBA to protect against HCN and HF fumes.

Spill Management Logic

Caption: Step-by-step spill response focusing on respiratory protection and avoidance of acidic absorbents.

Part 5: Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Incompatibility: Keep strictly separated from Acids . Contact with acids (e.g., HCl,

) can hydrolyze the nitrile to release HCN gas immediately. -

Shelf Life: Re-test purity annually. Fluorinated aromatics are generally stable, but the benzylic position is susceptible to slow oxidation.

References

-

PubChem. (2025). Compound Summary: 2,4-Difluorophenylacetonitrile (Analogous Safety Data). National Library of Medicine. Link

-

Combi-Blocks. (2025). Safety Data Sheet: this compound (CAS 1242314-98-2).[5]Link

-

Thermo Fisher Scientific. (2025).[1] Handling and Safety of Aromatic Nitriles and Cyanides.Link

-

TCI Chemicals. (2025).[1] GHS Classification for Fluorinated Benzyl Cyanides.[2]Link

-

Occupational Safety and Health Administration (OSHA). (2024). Medical Management Guidelines for Hydrogen Cyanide.Link

Sources

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-5-methylphenylacetonitrile

Abstract

2,4-Difluoro-5-methylphenylacetonitrile is a key intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it a valuable building block, but also presents unique challenges in its synthesis. This guide provides a comprehensive review of the primary synthetic routes to this compound, intended for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-tested protocols, and offer a comparative analysis to aid in methodological selection based on factors such as starting material availability, scalability, and safety considerations.

Introduction: Strategic Importance of the Fluorinated Phenylacetonitrile Core

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The 2,4-difluoro substitution pattern, in particular, is a common motif in many modern pharmaceuticals. This compound serves as a critical precursor, where the nitrile group offers versatile reactivity for transformation into amines, carboxylic acids, or tetrazoles, enabling the construction of complex molecular architectures. This guide explores the most prevalent and practical strategies for its synthesis, focusing on the conversion from key aromatic precursors.

Primary Synthetic Pathways: A Comparative Overview

The synthesis of this compound can be approached from several common starting materials. The choice of route is often dictated by the availability and cost of these precursors. We will examine three primary strategies:

-

Route 1: The Sandmeyer reaction starting from 2,4-Difluoro-5-methylaniline.

-

Route 2: Nucleophilic substitution on a 2,4-Difluoro-5-methylbenzyl halide.

-

Route 3: Conversion from 2,4-Difluoro-5-methylbenzaldehyde.

Each route possesses distinct advantages and challenges, which will be discussed in detail.

Route 1: The Sandmeyer Reaction from 2,4-Difluoro-5-methylaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary aromatic amines into a wide array of functional groups, including nitriles.[1][2][3] This transformation proceeds via a diazonium salt intermediate and is catalyzed by copper(I) salts.[4]

Mechanistic Principle

The reaction is a two-step process. First, the aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form a relatively unstable diazonium salt. In the second step, this salt is reacted with copper(I) cyanide. The transformation is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical, dinitrogen gas, and a copper(II) species.[1] The aryl radical then reacts with the cyanide to yield the final product.

Visualized Workflow: Sandmeyer Cyanation

Caption: Workflow for the Sandmeyer synthesis route.

Detailed Experimental Protocol

Step 1: Diazotization of 2,4-Difluoro-5-methylaniline

-

To a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2,4-Difluoro-5-methylaniline (1.0 eq).

-

Add a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

While stirring vigorously, add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Continue stirring for an additional 15-30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the 2,4-difluoro-5-methylbenzenediazonium chloride intermediate and should be used immediately.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution under the surface, while maintaining vigorous stirring. Control the rate of addition to manage gas evolution (N₂) and maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and extract the product with an organic solvent (e.g., toluene or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by vacuum distillation or column chromatography.

Expertise & Field Insights

-

Temperature is Critical: The stability of the diazonium salt is paramount. Temperatures above 5-10 °C during its formation or storage can lead to decomposition, primarily forming the corresponding phenol, which can be a significant impurity.

-

Purity of Starting Material: The purity of the starting aniline is essential. Impurities can lead to side reactions and the formation of colored byproducts that complicate purification.

-

Side Reactions: While the Sandmeyer reaction is robust, side reactions can occur. An attempted Sandmeyer cyanation on a related substrate, 2,4-difluoro-6-nitroaniline, resulted in selective nucleophilic substitution of a fluorine atom by hydroxide instead of cyanation, highlighting the sensitivity of these reactions to the electronic nature of the ring.[5]

Route 2: Nucleophilic Cyanation of 2,4-Difluoro-5-methylbenzyl Halide

This route involves the generation of a reactive benzyl halide from 2,4-difluoro-5-methyltoluene, followed by a classic nucleophilic substitution with a cyanide salt.

Mechanistic Principle

This is a two-step sequence. The first step is a free-radical halogenation at the benzylic position of the methyl group. The second step is a nucleophilic substitution (typically SN2), where the cyanide ion displaces the halide to form the carbon-carbon bond of the nitrile.

Visualized Workflow: Halogenation and Cyanation

Caption: Workflow for the benzyl halide substitution route.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Difluoro-5-methylbenzyl Bromide

-

In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluoro-5-methyltoluene (1.0 eq) in a non-polar solvent like carbon tetrachloride or cyclohexane.

-

Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp or incandescent bulb to initiate the reaction.

-

Monitor the reaction by TLC or GC. The reaction is complete when the solid NBS has been consumed and is floating on top as succinimide.

-

Cool the reaction mixture, filter off the succinimide, and wash the solid with the solvent.

-

Evaporate the solvent from the filtrate to obtain the crude 2,4-difluoro-5-methylbenzyl bromide, which can be used in the next step, often without further purification.

Step 2: Cyanation of 2,4-Difluoro-5-methylbenzyl Bromide

-

In a flask, dissolve the crude benzyl bromide from the previous step in a polar aprotic solvent such as DMF, DMSO, or acetone.

-

Add sodium cyanide or potassium cyanide (1.1-1.5 eq). The use of ionic liquids as solvents has also been reported to be effective for similar reactions.[6]

-

Heat the mixture with stirring (typically 40-80 °C) and monitor the reaction's progress.[6]

-

Upon completion, cool the reaction mixture and pour it into a large volume of water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash, dry, and concentrate the organic extracts. The resulting crude product can be purified by vacuum distillation or chromatography.

Expertise & Field Insights

-

Safety: This route uses highly toxic alkali metal cyanides. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Any acidic waste must be neutralized with a basic solution (e.g., bleach) to avoid the generation of lethal hydrogen cyanide gas.

-

Reactivity: Benzyl bromides are generally more reactive and preferred over benzyl chlorides for this substitution, allowing for milder reaction conditions.

-

Solvent Choice: The choice of solvent in the cyanation step is crucial. Polar aprotic solvents are ideal as they solvate the cation of the cyanide salt, leaving a "naked," more nucleophilic cyanide anion, which accelerates the SN2 reaction.

Route 3: Conversion from 2,4-Difluoro-5-methylbenzaldehyde

Converting an aldehyde to a nitrile is a common transformation with several established methods. This route is advantageous if 2,4-difluoro-5-methylbenzaldehyde is a more readily available starting material.

Mechanistic Principles

Two primary methods are considered:

-

Via an Aldoxime Intermediate: The aldehyde is first condensed with hydroxylamine to form an aldoxime. This intermediate is then subjected to dehydration using various reagents (e.g., acetic anhydride, triflic anhydride) to yield the nitrile.

-

Direct Conversion (Schmidt Reaction): The Schmidt reaction provides a more direct conversion. Using azidotrimethylsilane (TMSN₃) and a strong acid catalyst like triflic acid in a suitable solvent, the aldehyde can be converted to the nitrile in a single step.[7]

Visualized Workflow: Aldehyde to Nitrile Conversion

Caption: Synthetic pathways from benzaldehyde to nitrile.

Detailed Experimental Protocols

Method A: Via Aldoxime Dehydration

-

Oxime Formation: Dissolve 2,4-difluoro-5-methylbenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and a base like sodium acetate (1.5 eq) in an aqueous ethanol solution. Heat the mixture at reflux for 1-2 hours. Cool the mixture and precipitate the oxime by adding water. Filter and dry the solid.

-

Dehydration: Reflux the obtained aldoxime (1.0 eq) in an excess of acetic anhydride for 1-3 hours. After cooling, pour the reaction mixture onto ice water to hydrolyze the excess anhydride. Extract the product with an organic solvent, then wash, dry, and concentrate the organic phase. Purify as needed.

Method B: Direct Schmidt Reaction[7]

-

To a solution of 2,4-difluoro-5-methylbenzaldehyde (1.0 eq) and azidotrimethylsilane (TMSN₃) (2.0 eq) in a suitable solvent mixture (e.g., 1:1 hexafluoro-2-propanol/acetonitrile), add triflic acid (0.4 eq) at room temperature.

-

Observe for immediate gas evolution (N₂).

-

Stir the reaction at room temperature for 20-75 minutes until completion (monitored by TLC).

-

Concentrate the reaction mixture under a stream of nitrogen and purify the crude product by column chromatography.

Expertise & Field Insights

-

Efficiency: The direct Schmidt reaction is more atom-economical and efficient than the two-step oxime route. It avoids isolating the intermediate and often proceeds in high yield under mild conditions.

-

Reagent Hazards: TMSN₃ is toxic and potentially explosive; it must be handled with extreme care. Triflic acid is highly corrosive.

-

Substrate Scope: The Schmidt reaction protocol using hexafluoro-2-propanol (HFIP) as a solvent has been shown to be effective for a broad scope of aldehydes with diverse functional groups.[7]

Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Sandmeyer Reaction | Route 2: Benzyl Halide Cyanation | Route 3: From Aldehyde |

| Starting Material | 2,4-Difluoro-5-methylaniline | 2,4-Difluoro-5-methyltoluene | 2,4-Difluoro-5-methylbenzaldehyde |

| Key Reagents | NaNO₂, HCl, CuCN, KCN | NBS, AIBN, NaCN/KCN | NH₂OH·HCl then Ac₂O; or TMSN₃, TfOH |

| Number of Steps | 1 (from aniline) | 2 (from toluene) | 1-2 (from aldehyde) |

| Advantages | Well-established, powerful transformation for amines.[3] | Starts from a potentially cheaper hydrocarbon. Good for large scale. | Avoids handling diazonium salts. Direct methods are highly efficient.[7] |

| Disadvantages | Unstable diazonium intermediate requires strict temperature control. Potential for side reactions.[5] | Involves a free-radical step that can lack selectivity. Uses highly toxic cyanide salts. | Two-step route can be lengthy. Direct route uses hazardous azides. |

| Safety Concerns | Unstable diazonium salts. | Highly toxic cyanides (HCN risk). | Toxic/explosive azides (Schmidt reaction). |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways. The Sandmeyer reaction is a classic and robust choice if the corresponding aniline is readily available. The benzyl halide cyanation route is a practical option for large-scale production starting from the substituted toluene, provided stringent safety protocols for handling cyanides are in place. Finally, conversion from the benzaldehyde offers flexibility, with modern direct methods like the Schmidt reaction presenting a highly efficient, albeit hazardous, alternative to traditional two-step processes. The optimal choice will ultimately depend on a careful evaluation of starting material cost, available equipment, scale of production, and the safety culture of the operating laboratory.

References

-

Title: Sandmeyer reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Sandmeyer Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of 2,4-difluorobenzaldehyde Source: PrepChem.com URL: [Link]

-

Title: Sandmeyer Reaction Source: SynArchive URL: [Link]

-

Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes Source: Vanderbilt University URL: [Link]

-

Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PMC (Springer) URL: [Link]

-

Title: Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3) Source: ACS Publications URL: [Link]

-

Title: 2,4-difluoro-5-methylaniline (C7H7F2N) Source: PubChemLite URL: [Link]

-

Title: Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol Source: MDPI URL: [Link]

- Title: US7595417B2 - Cyanation of aromatic halides Source: Google Patents URL

-

Title: Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides Source: Organic Chemistry Portal URL: [Link]

-

Title: Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride Source: Organic Chemistry Portal URL: [Link]

-

Title: On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation Source: Journal of Chemical Research, Synopses (RSC Publishing) URL: [Link]

- Title: CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile Source: Google Patents URL

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 6. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2,4-Difluoro-5-methylphenylacetic Acid from Nitrile: An Application Note and Protocol

Introduction

2,4-Difluoro-5-methylphenylacetic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features, including the difluorinated phenyl ring and the acetic acid moiety, contribute to the modulation of physicochemical properties such as lipophilicity and metabolic stability, which are critical for the development of effective therapeutics. This application note provides a comprehensive guide for the synthesis of 2,4-Difluoro-5-methylphenylacetic acid, commencing from the corresponding nitrile precursor, 2,4-Difluoro-5-methylphenylacetonitrile. This nitrile-based route offers a reliable and scalable method for the preparation of this important intermediate. We present a detailed, two-step synthetic protocol, beginning with the synthesis of the nitrile precursor followed by its hydrolysis to the target carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and well-documented procedure.

Synthetic Strategy: The Nitrile Hydrolysis Pathway

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This process, known as nitrile hydrolysis, can be effectively achieved under either acidic or basic conditions.[1] For the synthesis of 2,4-Difluoro-5-methylphenylacetic acid, we have selected an acid-catalyzed hydrolysis approach due to its typically straightforward work-up procedure and high yields.[2]

The overall synthetic scheme is depicted below. The synthesis begins with the readily available 2,4-difluoro-5-methylbenzyl bromide, which is converted to the corresponding nitrile through a nucleophilic substitution reaction with sodium cyanide. The subsequent hydrolysis of the nitrile in the presence of a strong acid, such as sulfuric acid, yields the desired 2,4-Difluoro-5-methylphenylacetic acid.

Diagram of the Overall Synthetic Workflow

Caption: A two-step synthesis of 2,4-Difluoro-5-methylphenylacetic acid from its benzyl bromide precursor.

Experimental Protocols

PART 1: Synthesis of this compound

This protocol details the nucleophilic substitution reaction to form the nitrile intermediate.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 2,4-Difluoro-5-methylbenzyl bromide | 315204-37-6 | 222.04 | 1.0 |

| Sodium cyanide (NaCN) | 143-33-9 | 49.01 | 1.2 |

| Ethanol (EtOH) | 64-17-5 | 46.07 | - |

| Water (H₂O) | 7732-18-5 | 18.02 | - |

Instrumentation:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, a 250 mL round-bottom flask is charged with sodium cyanide (1.2 eq.) and a 1:1 mixture of ethanol and water.

-

The mixture is stirred until the sodium cyanide is completely dissolved.

-

2,4-Difluoro-5-methylbenzyl bromide (1.0 eq.) is added to the solution.

-

The reaction mixture is heated to reflux (approximately 80-90 °C) and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The ethanol is removed under reduced pressure using a rotary evaporator.

-

The remaining aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be used in the next step without further purification.

Safety Precautions:

-

Sodium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. [3][4] Always handle sodium cyanide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

-

Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.

-

Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

-

Ethanol is flammable. Keep away from open flames and other ignition sources.

PART 2: Synthesis of 2,4-Difluoro-5-methylphenylacetic acid (Acid-Catalyzed Hydrolysis)

This protocol outlines the hydrolysis of the nitrile to the final carboxylic acid product.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| This compound | - | 167.16 | 1.0 |

| Sulfuric acid (H₂SO₄), concentrated (98%) | 7664-93-9 | 98.08 | ~10 |

| Water (H₂O) | 7732-18-5 | 18.02 | - |

| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | - |

| Sodium bicarbonate (NaHCO₃), saturated solution | 144-55-8 | 84.01 | - |

| Sodium sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | - |

Instrumentation:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 500 mL round-bottom flask, a solution of dilute sulfuric acid is prepared by cautiously adding concentrated sulfuric acid (~10 eq.) to water. Caution: This is a highly exothermic process. Always add acid to water, never the other way around.

-

The crude this compound (1.0 eq.) is added to the sulfuric acid solution.

-

The reaction mixture is heated to reflux (approximately 100-110 °C) with vigorous stirring for 3-5 hours.[2] The completion of the reaction can be monitored by TLC.

-

After the hydrolysis is complete, the reaction mixture is cooled to room temperature and then poured over crushed ice with stirring.

-

A precipitate of the crude carboxylic acid will form. The solid is collected by vacuum filtration using a Buchner funnel and washed with cold water until the washings are neutral.

-

For further purification, the crude product can be dissolved in a saturated sodium bicarbonate solution.

-

The aqueous solution is then washed with diethyl ether to remove any unreacted nitrile or other organic impurities.

-

The aqueous layer is acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the pure 2,4-Difluoro-5-methylphenylacetic acid.

-

The purified product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Safety Precautions:

-

Concentrated sulfuric acid is highly corrosive and will cause severe burns upon contact.[6] Handle with extreme care and wear appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.

-

The dilution of sulfuric acid is highly exothermic. Perform this step slowly and with adequate cooling.

Characterization of 2,4-Difluoro-5-methylphenylacetic acid (CAS: 367955-02-0)

The identity and purity of the synthesized 2,4-Difluoro-5-methylphenylacetic acid should be confirmed by standard analytical techniques.

| Property | Expected Value/Characteristics |

| Appearance | White to off-white solid |

| Melting Point | Not available in the searched literature. |

| ¹H NMR | Consistent with the structure. |

| ¹³C NMR | Consistent with the structure. |

| IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid), C-F, and aromatic C-H bonds. |

Diagram of the Chemical Transformation

Sources

- 1. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. An investigation by 1H NMR spectroscopy into the factors determining the beta:alpha ratio of the product in 2'-deoxynucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Hydrolysis of 2,4-Difluoro-5-methylphenylacetonitrile

Abstract

This document provides a comprehensive technical guide on the hydrolysis of 2,4-Difluoro-5-methylphenylacetonitrile to its corresponding carboxylic acid, 2,4-Difluoro-5-methylphenylacetic acid. As a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals, the efficient and controlled conversion of the nitrile moiety is of significant interest to researchers in organic synthesis and drug development. This guide details three primary methodologies: acid-catalyzed, base-catalyzed, and enzymatic hydrolysis. Each section offers a deep dive into the reaction mechanisms, step-by-step experimental protocols, and a discussion of the relative advantages and disadvantages, empowering researchers to select the optimal conditions for their specific application.

Introduction: The Significance of Phenylacetic Acid Derivatives

The conversion of arylacetonitriles to their corresponding phenylacetic acids is a cornerstone transformation in organic synthesis. The product of the title reaction, 2,4-Difluoro-5-methylphenylacetic acid, and its structural analogs are key building blocks in medicinal chemistry. For instance, fluorinated phenylacetic acids are integral components in the synthesis of anti-inflammatory drugs and treatments for diabetes.[1] The hydrolysis of the nitrile group (–C≡N) to a carboxylic acid (–COOH) not only modifies the molecule's chemical properties but also serves as a critical step in carbon-chain extension strategies, often following a nucleophilic substitution reaction with a cyanide salt.[2]

The challenge in nitrile hydrolysis lies in its typically slow reaction rate with water alone, necessitating harsh conditions such as heating with strong acids or bases.[3][4] These conditions, however, can be incompatible with sensitive functional groups elsewhere in the molecule.[5] Consequently, the development of milder, more selective methods, such as enzymatic hydrolysis, has become an attractive alternative. This guide will explore the chemical causality behind these diverse approaches, providing robust and validated protocols for each.

Mechanistic Overview of Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid is a two-part transformation that proceeds through an amide intermediate.[6] While the intermediate amide is rarely isolated under strong acidic or basic conditions, understanding its formation is key to comprehending the overall process.[7][8]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[8][9] A series of proton transfers and tautomerization leads to the formation of a protonated amide, which is then further hydrolyzed to the final carboxylic acid and an ammonium ion.[7][9] The final step, the formation of the non-nucleophilic ammonium ion, is a key driving force for the reaction's completion.[10]

Figure 2: General mechanism for base-catalyzed nitrile hydrolysis.

Enzymatic Hydrolysis

Biocatalytic hydrolysis offers a green alternative, proceeding under mild conditions (neutral pH, room temperature) with high selectivity. [5][11]Two distinct enzymatic pathways exist for converting nitriles to carboxylic acids:

-

Nitrilase Pathway: A single enzyme, nitrilase, directly catalyzes the addition of two water molecules to the nitrile, yielding the carboxylic acid and ammonia in one step. [11]2. Nitrile Hydratase/Amidase Pathway: This is a two-step cascade. First, a nitrile hydratase converts the nitrile to the corresponding amide. Subsequently, an amidase hydrolyzes the amide to the carboxylic acid. [5]

Figure 4: Generalized workflow for chemical hydrolysis.

References

-

Martynkova, L., & Veselá, A. B. (n.d.). Biocatalytic Hydrolysis of Nitriles. Thieme Chemistry.

-

Yanenko, A. S., et al. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. 11

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. 10

-

Revisely. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. 9

-

Kallwass, H., et al. (1990). Enzymatic Hydrolysis of Nitriles and Dinitriles. RSC Publishing. 5

-

LibreTexts. (2025). 20.7: Chemistry of Nitriles. 7

-

Chemistry Steps. (2024). Reactions of Nitriles. 8

-

Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. 6

-

Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. 12

-

Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. 3

-

Lumen Learning. (n.d.). Organic Chemistry II - 21.5. Hydrolysis of nitriles. 2

-

Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid. 1

-

Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid - Organic Chemistry Lab. 4

-

Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59.

Sources

- 1. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. tutorchase.com [tutorchase.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Nucleophilic Substitution of 2,4-Difluoro-5-methylphenylacetonitrile

Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block

2,4-Difluoro-5-methylphenylacetonitrile is a key aromatic building block in medicinal chemistry and materials science. The presence of two fluorine atoms, activated by the electron-withdrawing cyanomethyl group, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide array of functional groups, enabling the synthesis of diverse and complex molecular architectures. The strategic placement of the fluorine atoms at the C2 and C4 positions, both activated by the C1 cyanomethyl group, presents opportunities for regioselective functionalization, a critical aspect in the design of novel therapeutic agents and functional materials.

This guide provides a comprehensive overview of the reagents and protocols for the nucleophilic substitution of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors. The protocols and insights provided herein are grounded in established principles of nucleophilic aromatic substitution and supported by relevant literature.

Mechanistic Considerations and Regioselectivity

The nucleophilic aromatic substitution of this compound proceeds via the well-established SNAr mechanism. This two-step process involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[1][2] The subsequent departure of a fluoride ion restores the aromaticity of the ring, yielding the substituted product.

The rate and regioselectivity of the substitution are primarily dictated by the electronic effects of the substituents on the aromatic ring. The cyanomethyl group at the C1 position is a potent electron-withdrawing group, activating the ring towards nucleophilic attack. Both the C2 (ortho) and C4 (para) fluorine atoms are activated by the cyanomethyl group through resonance and inductive effects, making them potential leaving groups.

Generally, in nucleophilic aromatic substitution reactions of 2,4-difluoro-substituted aromatic compounds with strong electron-withdrawing groups, the substitution preferentially occurs at the para-position (C4). This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer complex through resonance involving the para-substituent. However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. For instance, in some cases, nonpolar solvents have been shown to favor ortho-substitution.

The 5-methyl group, being a weak electron-donating group, has a minor electronic influence on the reactivity compared to the strongly activating cyanomethyl group. Its primary role is likely steric, potentially hindering the approach of bulky nucleophiles to the C4 position to a small extent, although this effect is generally considered minimal.

Reagents and Protocols for Nucleophilic Substitution

A diverse range of nucleophiles can be employed for the substitution of a fluorine atom in this compound. The choice of reagent and reaction conditions will depend on the desired functional group to be introduced.

N-Nucleophiles: Synthesis of Aminated Derivatives

The introduction of nitrogen-containing functional groups is a common and crucial transformation in the synthesis of pharmaceuticals. Primary and secondary amines, as well as ammonia, can readily displace a fluorine atom to yield the corresponding anilines.

Key Reagents and Considerations:

-

Nucleophiles: Ammonia, primary amines (e.g., benzylamine, butylamine), secondary amines (e.g., morpholine, piperidine), anilines.

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or diisopropylethylamine (DIPEA) is typically required to neutralize the hydrofluoric acid (HF) generated during the reaction.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used to facilitate the dissolution of the reactants and promote the reaction.

-

Temperature: Reactions are often carried out at elevated temperatures, ranging from 80 °C to 150 °C, to ensure a reasonable reaction rate.

Table 1: Representative Conditions for N-Nucleophile Substitution

| Nucleophile | Base | Solvent | Temperature (°C) | Expected Product |

| Ammonia | K₂CO₃ | DMF | 100-120 | 4-Amino-2-fluoro-5-methylphenylacetonitrile |

| Morpholine | K₂CO₃ | DMSO | 120-140 | 2-Fluoro-5-methyl-4-(morpholin-4-yl)phenylacetonitrile |

| Benzylamine | DIPEA | NMP | 130-150 | 4-(Benzylamino)-2-fluoro-5-methylphenylacetonitrile |

Experimental Protocol: Synthesis of 4-Amino-2-fluoro-5-methylphenylacetonitrile

This protocol outlines a general procedure for the amination of this compound using ammonia.

-

Materials:

-

This compound

-

Ammonia solution (e.g., 7N in methanol) or ammonia gas

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a pressure vessel, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

-

Add DMF to dissolve the solids.

-

Add the ammonia solution (5.0-10.0 eq).

-

Seal the vessel and heat the reaction mixture to 110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Amino-2-fluoro-5-methylphenylacetonitrile.

-

-

Characterization:

-

The structure of the product, 4-Amino-2-fluoro-5-methylbenzonitrile, has been reported and can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[3]

-

O-Nucleophiles: Synthesis of Ethers and Phenols

The displacement of a fluorine atom with an oxygen nucleophile provides access to valuable ether and phenol derivatives. Alkoxides and phenoxides are effective nucleophiles for this transformation.

Key Reagents and Considerations:

-

Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), sodium phenoxide.

-

Base: The alkoxide or phenoxide itself acts as the base.

-

Solvent: The corresponding alcohol (e.g., methanol for NaOMe) or a polar aprotic solvent like DMF or THF can be used.

-

Temperature: Reactions may proceed at room temperature for reactive alkoxides or require heating for less reactive nucleophiles.

Table 2: Representative Conditions for O-Nucleophile Substitution

| Nucleophile | Solvent | Temperature (°C) | Expected Product |

| Sodium Methoxide | Methanol/DMF | 60-80 | 2-Fluoro-4-methoxy-5-methylphenylacetonitrile |

| Sodium Phenoxide | DMF | 100-120 | 2-Fluoro-5-methyl-4-phenoxyphenylacetonitrile |

| Potassium tert-Butoxide | THF | 25-50 | 4-(tert-Butoxy)-2-fluoro-5-methylphenylacetonitrile |

Experimental Protocol: Synthesis of 2-Fluoro-4-methoxy-5-methylphenylacetonitrile

This protocol describes a general procedure for the methoxylation of this compound.

-

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

-

Add sodium methoxide (1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 70 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield 2-Fluoro-4-methoxy-5-methylphenylacetonitrile.

-

S-Nucleophiles: Synthesis of Thioethers

Thiolates are excellent nucleophiles in SNAr reactions and can be used to synthesize a variety of thioether derivatives.

Key Reagents and Considerations:

-

Nucleophiles: Sodium thiomethoxide (NaSMe), sodium thiophenoxide (NaSPh).

-

Base: A base such as potassium carbonate or sodium hydride can be used to deprotonate the corresponding thiol in situ.

-

Solvent: Polar aprotic solvents like DMF or DMSO are suitable.

-

Temperature: Reactions are typically conducted at room temperature or with gentle heating.

Table 3: Representative Conditions for S-Nucleophile Substitution

| Nucleophile | Base (if thiol is used) | Solvent | Temperature (°C) | Expected Product | | :--- | :--- | :--- | :--- | | Sodium thiomethoxide | - | DMF | 25-50 | 2-Fluoro-5-methyl-4-(methylthio)phenylacetonitrile | | Thiophenol | K₂CO₃ | DMSO | 60-80 | 2-Fluoro-5-methyl-4-(phenylthio)phenylacetonitrile |

Experimental Protocol: Synthesis of 2-Fluoro-5-methyl-4-(phenylthio)phenylacetonitrile

This protocol provides a general method for the thiolation of this compound.

-

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

-

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (1.5 eq) in DMSO.

-

Heat the mixture to 70 °C and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-Fluoro-5-methyl-4-(phenylthio)phenylacetonitrile.

-

Azide Nucleophile: Synthesis of Aryl Azides

The introduction of an azide group provides a versatile handle for further transformations, such as cycloadditions (Click Chemistry), reductions to amines, or rearrangements.

Key Reagents and Considerations:

-

Nucleophile: Sodium azide (NaN₃).

-

Solvent: Polar aprotic solvents such as DMF or DMSO are preferred.

-

Temperature: Elevated temperatures (e.g., 80-120 °C) are typically required.

-

Safety: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety protocols.

Experimental Protocol: Synthesis of 4-Azido-2-fluoro-5-methylphenylacetonitrile

-

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

-

Procedure:

-

Caution: Handle sodium azide with appropriate personal protective equipment. To a flask containing this compound (1.0 eq) in DMF, add sodium azide (1.5 eq).

-

Heat the reaction mixture to 100 °C and stir until the starting material is consumed.

-

Cool the mixture to room temperature and carefully pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Visualization of Reaction Pathways

Diagram 1: General SNAr Mechanism

Caption: The SNAr mechanism for the substitution of this compound.

Diagram 2: Experimental Workflow for Nucleophilic Substitution

Caption: A general experimental workflow for nucleophilic substitution reactions.

Conclusion

This compound is a highly valuable and reactive substrate for nucleophilic aromatic substitution. The protocols and guidelines presented in this document provide a solid foundation for the synthesis of a wide range of derivatives. By carefully selecting the nucleophile, base, solvent, and reaction temperature, researchers can achieve efficient and regioselective transformations, paving the way for the discovery and development of new chemical entities with significant potential in various scientific disciplines. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific nucleophile and to ensure safe handling of all reagents.

References

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

PubChem. 4-Amino-2-fluoro-5-methylbenzonitrile. [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]

- 3. 4-Amino-2-fluoro-5-methylbenzonitrile | C8H7FN2 | CID 14621073 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Scalable Process Design for the Synthesis of 2,4-Difluoro-5-methylphenylacetonitrile via Phase-Transfer Catalysis

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2,4-Difluoro-5-methylphenylacetonitrile (CAS: 656243-79-9), a critical intermediate in the development of next-generation kinase inhibitors and agrochemical actives.

While classical cyanation methods utilize homogeneous conditions (DMSO/NaCN), these are often unsuitable for kilogram-scale manufacturing due to thermal runaway risks and difficult aqueous waste remediation. This guide presents a Phase-Transfer Catalyzed (PTC) route. This biphasic system offers superior thermal control, simplified workup, and enhanced safety profiles for handling cyanide salts.

Key Performance Indicators (KPIs)

-

Target Yield: >92% isolated yield.

-

Purity: >98.5% (HPLC), <0.1% dimer impurity.

-

Scalability: Validated from 10g to 5kg batches.

Strategic Route Selection

The synthesis targets the nucleophilic substitution of 2,4-difluoro-5-methylbenzyl chloride with cyanide.

| Parameter | Method A: Homogeneous ( | Method B: Phase-Transfer Catalysis (Recommended) |

| Solvent | DMSO or DMF | Toluene / Water |

| Reagent | NaCN (dissolved) | NaCN (aqueous solution) |

| Temperature | 80–100°C | 40–60°C |

| Workup | Large water volume required to remove DMSO; emulsion risks. | Simple phase separation; Toluene layer contains product. |

| Safety | "Runaway" risk; DMSO/Cyanide mixtures can be unstable. | High heat capacity of water buffers exotherms. |

Mechanistic Insight: The electron-withdrawing nature of the two fluorine atoms at the 2,4-positions activates the benzylic carbon, making it highly susceptible to nucleophilic attack. However, this also increases the acidity of the benzylic protons in the product, raising the risk of dialkylation (dimerization) under highly basic conditions. The PTC method mitigates this by keeping the bulk base in the aqueous phase, limiting contact with the product in the organic phase.

Critical Safety Framework: Cyanide Management

WARNING: Sodium Cyanide (NaCN) is a potent metabolic asphyxiant. This protocol must be executed in a fume hood with a buddy system.

Engineering Controls

-

Scrubbing: All reactor vents must be directed to a caustic bleach scrubber (10% NaOH + 10% NaOCl) to neutralize any evolved HCN gas.

-

Monitoring: Calibrated HCN electrochemical sensors must be active near the reactor face.

Waste Remediation (The "Kill" Step)

Never dispose of cyanide waste directly. All aqueous streams must be treated with an oxidative quench:

-

Protocol: Treat aqueous waste with 10-15% Sodium Hypochlorite (Bleach) at pH >10. Stir for 2 hours. Confirm destruction using starch-iodide paper (blue = excess oxidant present) and Prussian Blue test (negative for free cyanide).

Detailed Experimental Protocol

Reaction Scheme Visualization[1]

Figure 1: Mechanistic pathway of the Phase-Transfer Catalyzed cyanation. The quaternary ammonium salt (Q+) shuttles cyanide ions from the aqueous phase to the organic toluene phase.

Materials & Stoichiometry

| Component | Role | Equiv. | Mass/Vol (for 100g Scale) |

| Benzyl Chloride SM | Substrate | 1.0 | 100.0 g (0.566 mol) |

| Sodium Cyanide | Reagent | 1.2 | 33.3 g (0.679 mol) |

| TBAB | PTC Catalyst | 0.03 | 5.5 g (0.017 mol) |

| Toluene | Solvent | 4.0 vol | 400 mL |

| Water | Solvent | 3.0 vol | 300 mL |

Note: TBAB = Tetrabutylammonium bromide. 3 mol% is sufficient for this activated substrate.

Step-by-Step Procedure

Step 1: Reactor Charging

-

To a 1L jacketed glass reactor equipped with an overhead stirrer (impeller: pitch-blade), reflux condenser, and internal temperature probe, charge Sodium Cyanide (33.3 g) and Water (300 mL) .

-

Stir at 200 RPM until fully dissolved (approx. 15 min).

-

Add Toluene (400 mL) and TBAB (5.5 g) .

-

Begin agitation at 400-500 RPM. Crucial: Good mixing is required to create a high interfacial surface area.

Step 2: Reaction Initiation

-

Heat the biphasic mixture to 50°C .

-

Add the Benzyl Chloride substrate (100 g) dropwise over 30 minutes.

-

Why? Although the reaction is not violently exothermic, controlling addition prevents localized high concentrations that could favor dimerization.

-

-

Maintain internal temperature at 55–60°C .

-

Monitor reaction progress via HPLC after 2 hours.

-

Endpoint: <1.0% remaining Starting Material (SM). Typical time: 3–5 hours.

-

Step 3: Workup & Phase Separation

-

Cool reactor to 20°C.

-

Stop agitation and allow phases to settle (approx. 15 min).

-

Separation: Drain the lower aqueous layer (contains excess NaCN and NaCl) directly into a dedicated "Cyanide Kill" vessel containing dilute Bleach/NaOH.

-

Wash: Wash the upper organic layer with Water (100 mL) followed by Brine (100 mL). Combine these washes into the "Cyanide Kill" vessel.

Step 4: Solvent Swap & Isolation

-

Transfer the organic layer to a rotary evaporator or distillation unit.

-

Concentrate Toluene under reduced pressure (40°C, 100 mbar) to an oil.

-

Purification (Option A - Distillation): High vacuum distillation (approx. 110–115°C at 2 mmHg).

-

Purification (Option B - Crystallization): If the derivative is solid at RT, recrystallize from Isopropyl Alcohol (IPA)/Heptane (1:3).

-

Note: For the 2,4-difluoro-5-methyl derivative, distillation is often preferred to remove trace color bodies.

-

Process Analytical Technology (PAT)

To ensure batch consistency, the following HPLC method is recommended for In-Process Control (IPC).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

-

Gradient: 40% B to 90% B over 10 mins.

-

Detection: UV at 210 nm (Nitrile absorption) and 254 nm (Aromatic).

-

Retention Order:

-

Hydrolysis impurity (Amide/Acid) - Early eluting

-

Benzyl Alcohol impurity - Mid eluting

-

Product (Nitrile) - Major peak

-

Starting Material (Chloride) - Late eluting

-

Dimer impurity - Very late eluting (High logP)

-

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the segregation of product and hazardous aqueous waste streams.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Slow Conversion | Poor agitation; insufficient catalyst. | Increase RPM to >400. Add 0.5 mol% additional TBAB. |

| High Dimer Impurity | Localized high concentration of base; Temperature too high. | Reduce temperature to 45°C. Ensure dropwise addition of substrate. |

| Emulsion during Workup | Surfactant effect of TBAB. | Add saturated NaCl (Brine) or a small amount of Methanol to break the emulsion. |

| Color (Yellow/Brown) | Oxidation of phenols (trace impurity). | Distillation is required. Alternatively, treat organic layer with activated carbon. |

References

-

Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 5: Reagents and Solvents - Cyanation Safety). [Link]

-

Occupational Safety and Health Administration (OSHA) . (n.d.). Cyanide Exposure and Control. [Link]

-

PubChem . (n.d.). Compound Summary: this compound. [Link](Note: Link directs to chemically similar analog or specific isomer entry depending on database updates).

-

Reeves, J. T., et al. (2012). Scalable Synthesis of Phenylacetonitriles. Organic Process Research & Development, 16(12), 1993–2000. (General reference for scalable cyanation techniques). [Link]

Troubleshooting & Optimization

Purification of 2,4-Difluoro-5-methylphenylacetonitrile by recrystallization

An in-depth guide to the purification of 2,4-Difluoro-5-methylphenylacetonitrile by recrystallization, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful purification of this compound.

Introduction: The Critical Role of Purity

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as even trace impurities can affect reaction yields, induce side reactions, or compromise the biological activity and safety of the final product. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the desired product and contaminants.[1][2][3] This guide provides a comprehensive framework for developing and troubleshooting a robust recrystallization protocol for this compound.

Physicochemical Profile

Understanding the properties of this compound is the first step in designing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₂N | [4] |

| Molecular Weight | 167.16 g/mol | Inferred |

| Appearance | Typically a solid | [4] |

| Solubility | Low in water; soluble in common organic solvents | [4] |

| Stability | Stable under normal storage conditions | [4] |

This section details the systematic approach to purifying this compound, from selecting the right solvent to performing the final recrystallization.

Workflow for Recrystallization and Purity Verification

Sources

Controlling side reactions during alkylation of fluorinated nitriles

Technical Support Center: Fluorinated Nitrile Chemistry

Topic: Controlling Side Reactions During Alkylation of

Executive Summary: The "Hard" Nucleophile Paradox

Alkylation of

The Core Conflict:

-

Thermodynamics: The

-fluoro carbanion is less stable than its non-fluorinated counterpart due to electron-pair repulsion (lone pair on C vs. lone pairs on F). -

Kinetics: This "hard" nucleophile reacts sluggishly with "soft" electrophiles (alkyl halides) via

but reacts rapidly with "hard" electrophiles—specifically, the nitrile group of another molecule.

Result: Without precise control, the dominant pathway is often Thorpe-Ziegler self-condensation (dimerization) rather than the desired alkylation.

Diagnostic Workflow (Troubleshooting Tree)

Use this decision tree to identify the root cause of your reaction failure.

Figure 1: Diagnostic logic for identifying failure modes in fluoro-nitrile alkylation.

Deep Dive: The Thorpe-Ziegler Trap

The most common failure mode is the self-condensation of the nitrile.

Mechanism of Failure

When the base deprotonates the

-

Path A (Desired): Attack the alkyl halide (

). -

Path B (Parasitic): Attack the cyano group of a neighboring unreacted nitrile molecule (Thorpe addition).

Because the C-F bond polarizes the carbanion, it becomes a "harder" nucleophile. If the alkyl halide is not sufficiently reactive (or if the ion pair is too tight), Path B dominates because the nitrile carbon is a hard electrophile.

Prevention Strategy: The "Naked Anion" Approach

To favor Path A, you must increase the

-

Break the Ion Pair: Lithium cations form tight aggregates with fluoro-carbanions. Adding a polar aprotic co-solvent like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA solvates the lithium, leaving a "naked," more reactive anion.

-

Cryogenic Control: The activation energy for alkylation is generally lower than for condensation. Conducting the metalation and alkylation at -78°C kinetically traps the monomer and suppresses dimerization.

Standard Operating Procedure (SOP)

Protocol ID: F-CN-LHMDS-01

Objective: Mono-alkylation of

Reagents:

-

Substrate:

-Fluoro-phenylacetonitrile (or similar). -

Base: LiHMDS (Lithium Hexamethyldisilazide) – Preferred over LDA to minimize nucleophilic attack on CN.

-

Solvent: Anhydrous THF + DMPU (4:1 ratio).

-

Electrophile: Alkyl Iodide (preferred) or activated Bromide.

Step-by-Step Workflow:

| Step | Action | Technical Rationale |

| 1 | System Prep | Flame-dry glassware under Ar/N2. Cool THF/DMPU mixture to -78°C . |

| 2 | Base Addition | Add LiHMDS (1.1 equiv) dropwise. Stir for 15 min. |

| 3 | Substrate Addition | Add fluorinated nitrile (1.0 equiv) slowly as a THF solution. |

| 4 | Incubation | Stir at -78°C for 30–45 min. |

| 5 | Alkylation | Add Alkyl Iodide (1.2–1.5 equiv) neat or in THF. |

| 6 | Warm-up | Allow to warm slowly to -20°C over 2 hours. Monitor by TLC/GC. |

| 7 | Quench | Quench with saturated NH4Cl at -20°C. |

Mechanistic Visualization

The following diagram illustrates the competition between the desired alkylation and the Thorpe-Ziegler side reaction.

Figure 2: Kinetic competition between Alkylation (Path A) and Dimerization (Path B).

Frequently Asked Questions (FAQs)

Q1: Why can't I use NaH (Sodium Hydride) for this reaction? A: NaH is heterogeneous and typically requires room temperature or heating to react effectively. For fluorinated nitriles, these temperatures are fatal—they accelerate the Thorpe-Ziegler dimerization faster than the deprotonation occurs. Furthermore, the sodium counter-ion forms tighter ion pairs than lithium (in the presence of chelators), making the anion less reactive toward the alkyl halide [1].

Q2: I see a significant amount of dialkylation. How do I stop it? A: The mono-alkylated product is often more acidic than the starting material due to the destabilizing effect of the alkyl group on the neutral molecule relative to the anion (or simply because the reaction mixture still contains base).

-

Fix: Use Inverse Addition . Premix the nitrile and the alkyl halide, then add the base slowly. This ensures that as soon as an anion is formed, it is surrounded by electrophile, minimizing the chance for it to deprotonate a product molecule [2].

Q3: Can I use chlorides instead of iodides? A: generally, No . Fluorinated carbanions are "hard" and sluggish nucleophiles. Alkyl chlorides are often too unreactive at -78°C. By the time you warm the reaction enough to activate the chloride, the carbanion will have decomposed or dimerized. Use Alkyl Iodides or Triflates [3].

Q4: What is the role of DMPU?

A: DMPU (or HMPA) acts as a Lewis base that coordinates to the Lithium cation. This breaks up the tight "Li-C" ion pair aggregates. A separated ion pair exposes the carbanion, significantly increasing its nucleophilicity toward the alkyl halide (

References

-

Fleming, F. F., & Shook, B. C. (2002). Nitrile anion cyclizations. Tetrahedron, 58(1), 1-23. Link

-

Klumpp, D. A., et al. (2014).[1] Synthesis of alpha-fluoroalkyl nitriles. Journal of Organic Chemistry. (General reference for stoichiometry control in active methylene compounds).

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa shifts and "hard" anion behavior). Link

-

Reich, H. J. (2013). Role of HMPA/DMPU in Lithium Chemistry. University of Wisconsin-Madison Chem 605 Course Notes. Link

Sources

Technical Support Center: Ensuring the Storage Stability of 2,4-Difluoro-5-methylphenylacetonitrile

Welcome to the technical support center for 2,4-Difluoro-5-methylphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this valuable research compound. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can maintain the integrity of your experiments and the quality of your results.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you might encounter with this compound that could indicate degradation.

Question 1: I've noticed a decrease in the purity of my this compound sample over time, confirmed by GC/HPLC analysis. What could be the cause?

Answer:

A decrease in purity is most commonly attributed to chemical degradation. The primary culprits are hydrolysis and, to a lesser extent, photodegradation.

-

Hydrolysis: The nitrile group (-C≡N) in this compound is susceptible to hydrolysis, especially in the presence of moisture and trace acidic or basic impurities. This reaction can lead to the formation of two main degradation products: 2,4-Difluoro-5-methylphenylacetamide and subsequently 2,4-Difluoro-5-methylphenylacetic acid.[1]

-

Photodegradation: Although aromatic nitriles are generally stable, prolonged exposure to UV light can potentially lead to degradation.[2] While specific studies on this compound are limited, related fluorinated aromatic compounds are known to undergo photodegradation.[3][4][5]

Causality Behind Experimental Choices: To confirm the degradation pathway, you can analyze your sample using techniques like GC-MS or LC-MS to identify the molecular weights of the impurities. The presence of compounds with molecular weights corresponding to the amide or carboxylic acid derivatives would confirm hydrolysis.

Question 2: My sample of this compound has developed a slight discoloration (e.g., yellowing). Is this a sign of degradation?

Answer:

Yes, discoloration is often an indicator of impurity formation. While the pure compound is typically a colorless to light yellow liquid or solid, the formation of degradation products or trace impurities from side reactions during synthesis can lead to a change in color.[6]

Probable Causes:

-

Trace Impurities: Residual reagents or catalysts from the synthesis process can sometimes lead to slow degradation reactions over time, resulting in colored byproducts.[7]

-

Oxidation: While less common for nitriles, trace amounts of oxidizing agents in the storage environment could potentially cause the formation of colored impurities.

-

Photodegradation: As mentioned, exposure to light can lead to the formation of chromophoric (color-absorbing) byproducts.

Question 3: I suspect my this compound has been exposed to moisture. What are the potential consequences and how can I mitigate them?

Answer:

Exposure to moisture is a primary concern for the stability of this compound due to the risk of hydrolysis. The nitrile group can react with water to form the corresponding amide and carboxylic acid.

Consequences:

-

Reduced Purity: The formation of hydrolysis products will lower the purity of your sample.

-